5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde
Overview
Description
5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde is a chemical compound with the CAS Number: 185220-65-9 . It has a molecular weight of 161.2 and is typically stored at 4°C . It is a powder in its physical form .
Synthesis Analysis
The synthesis of this compound involves the reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol . This reaction gives trans-decahydroquinolines .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h5-7H,1-4H2 .Chemical Reactions Analysis
The reaction of this compound was first described by Pictet and Spengler in the year 1911 . They used phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers replaced dimethoxymethane with aldehydes to give one substituted THIQs .Physical and Chemical Properties Analysis
This compound is a powder in its physical form . It has a molecular weight of 161.2 . The storage temperature is 4°C .Scientific Research Applications
Synthesis and Chemical Applications
Research in chemical synthesis highlights the utility of 5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde and its analogs in constructing complex heterocyclic compounds. For instance, studies demonstrate the development of efficient synthesis protocols for quinoline derivatives, emphasizing the importance of these compounds in forming fused or binary heterocyclic systems (Hamama et al., 2018)[https://consensus.app/papers/advances-chemistry-2chloroquinoline3carbaldehyde-hamama/2485b24a7aee577e8f0cfd4283f2b60f/?utm_source=chatgpt]. Moreover, the compound has been used in redox-neutral annulations involving dual C–H bond functionalization, showcasing its versatility in synthetic chemistry (Zhu & Seidel, 2017)[https://consensus.app/papers/acid-promoted-redox-annulations-dual-functionalization-zhu/55950fa899b257d1b97db1fbea8348ed/?utm_source=chatgpt].
Coordination Chemistry
In the realm of coordination chemistry, this compound derivatives serve as effective ligands for the coordination of rare-earth metal ions. This capability is illustrated through the synthesis and characterization of complexes involving yttrium(III) and lanthanum(III), highlighting the ligand's potential in forming diverse coordination modes (Albrecht et al., 2005)[https://consensus.app/papers/28hydroxyquinolinylmethylenehydrazinecarboxamide-albrecht/b3f575e57e9b5883a4bd87aaac1cd53e/?utm_source=chatgpt].
Antimicrobial and Antioxidative Activities
Several studies have been conducted to evaluate the biological activities of compounds derived from this compound. Research findings suggest the potential of these derivatives in exhibiting antimicrobial and antioxidative properties. For instance, novel keto-enamine Schiff bases derived from 8-hydroxyquinoline showed promising antidyslipidemic and antioxidative activities (Sashidhara et al., 2009)[https://consensus.app/papers/antidyslipidemic-activities-8hydroxyquinoline-derived-sashidhara/bb34f09ac2945605a165ccf367725d37/?utm_source=chatgpt]. Furthermore, the synthesis of polyhydroquinoline derivatives incorporating phenylthio pyrazole moieties demonstrated significant antibacterial, antitubercular, and antimalarial activities (Sapariya et al., 2017)[https://consensus.app/papers/synthesis-characterization-silico-docking-study-sapariya/f8d04f7496d953d78be67bedc901f2fd/?utm_source=chatgpt].
Photophysical Properties
The photophysical properties of this compound derivatives have also been a subject of interest. Studies on 7-hydroxyquinoline-8-carbaldehydes explored prototropic equilibria and demonstrated the influence of functional groups on photophysical behavior, offering insights into the design of molecules with desired optical properties (Vetokhina et al., 2013)[https://consensus.app/papers/7hydroxyquinoline8carbaldehydes-prototropic-vetokhina/662ce43827635b838dfc2a8ca45b0e41/?utm_source=chatgpt].
Safety and Hazards
Properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinoline-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h5-7H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOUJHDITIMDEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185220-65-9 | |
Record name | 5,6,7,8-tetrahydroisoquinoline-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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